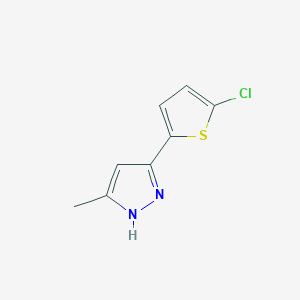
3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Vue d'ensemble
Description
Thiophene-based compounds, such as those containing a 5-chlorothiophen-2-yl group, are a significant class of heterocyclic compounds. They have diverse applications in medicinal chemistry and material science due to their wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The exact molecular structure of “3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole” would need to be determined through methods such as X-ray crystallography.Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions. For instance, they can undergo carbon–carbon bond formation using transition metal catalysis through C–S bond cleavage .Applications De Recherche Scientifique
a. Anti-Inflammatory Properties: Thiophene derivatives exhibit anti-inflammatory effects. While specific studies on this compound are limited, its structural similarity to other anti-inflammatory drugs suggests potential in modulating inflammatory pathways .
b. Anticancer Activity: Thiophene-containing compounds have been investigated for their anticancer properties. Although direct studies on 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole are scarce, its thiophene moiety may contribute to cytotoxicity and apoptosis induction .
c. Antimicrobial Potential: Thiophenes often display antimicrobial activity. Researchers could explore the compound’s efficacy against bacteria, fungi, or viruses, considering its unique substitution pattern .
d. Cardiovascular Applications: Thiophene derivatives have been studied as potential antihypertensive and anti-atherosclerotic agents. While more research is needed, 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole might contribute to cardiovascular drug development .
Material Science and Organic Electronics
Thiophenes play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Here’s how our compound fits in:
a. Organic Semiconductors: The π-conjugated system of thiophenes allows charge transport. Researchers could explore the use of 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole in designing efficient organic semiconductors for electronic devices .
b. OFETs and OLEDs: Thiophene-based materials are essential for OFETs and OLEDs. Our compound’s incorporation into these devices could enhance performance and stability .
Industrial Chemistry
Thiophenes find applications beyond pharmaceuticals and electronics:
a. Corrosion Inhibitors: Thiophene derivatives serve as effective corrosion inhibitors. Researchers might explore the compound’s potential in protecting metals from corrosion .
b. Metal Complexing Agents: Given its sulfur atom, 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole could act as a metal complexing agent, aiding in various chemical processes .
Mécanisme D'action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. For instance, some thiophene derivatives have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Safety and Hazards
The safety and hazards associated with a specific thiophene derivative would depend on its exact structure. For example, a compound like 3-(5-chlorothiophen-2-yl)propanoic acid is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDVJRMHQFPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)
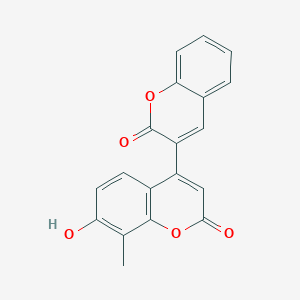
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)
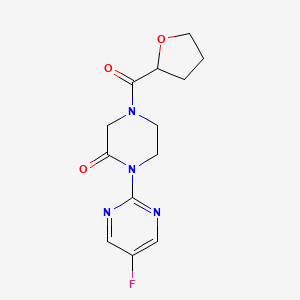
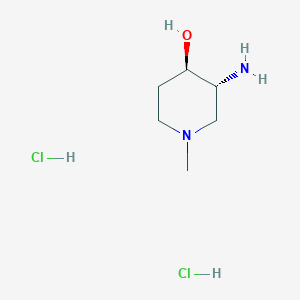

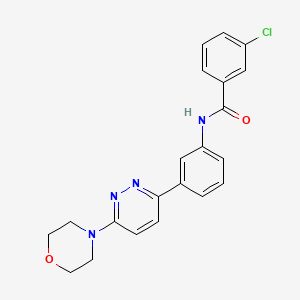
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2432798.png)


![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one](/img/structure/B2432805.png)
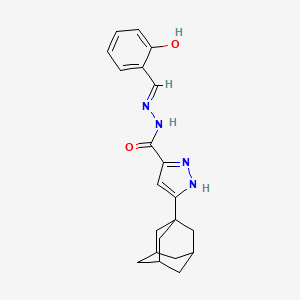
![N-(4-chlorobenzyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2432807.png)
